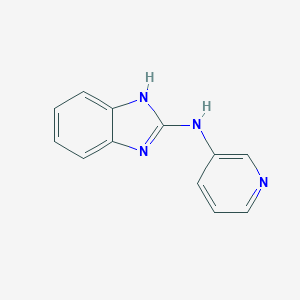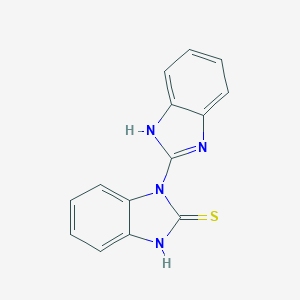![molecular formula C17H21NO3 B268045 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol, also known as MBPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol has been studied for its potential use as a treatment for various medical conditions. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol is not fully understood, but it is believed to work by targeting certain cellular pathways that are involved in cell growth and division. Specifically, 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is known to play a role in cancer cell survival.
Biochemical and Physiological Effects:
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol has been shown to have a number of biochemical and physiological effects in vitro. In addition to its ability to induce apoptosis in cancer cells, 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol has been shown to inhibit the proliferation of human umbilical vein endothelial cells, which are involved in the formation of new blood vessels. This suggests that 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol may have potential as an anti-angiogenic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Orientations Futures
There are several areas of future research that could be explored with 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol. One direction would be to further investigate its potential as a cancer treatment, particularly in combination with other drugs. Another area of research could focus on its anti-angiogenic properties and its potential use in treating diseases that involve abnormal blood vessel growth. Additionally, more studies are needed to fully understand the mechanism of action of 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol and how it interacts with cellular pathways.
Méthodes De Synthèse
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with 2-(4-bromophenoxy)ethanol. The resulting product is then treated with hydrochloric acid to yield 2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol.
Propriétés
Nom du produit |
2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol |
|---|---|
Formule moléculaire |
C17H21NO3 |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
2-[4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]ethanol |
InChI |
InChI=1S/C17H21NO3/c1-20-16-6-2-14(3-7-16)12-18-13-15-4-8-17(9-5-15)21-11-10-19/h2-9,18-19H,10-13H2,1H3 |
Clé InChI |
CAXFOSBDLVBKKY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCO |
SMILES canonique |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267963.png)
![methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267966.png)
![8-(3,4-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267969.png)
![8-(4-bromophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267971.png)
![8-(2-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267972.png)
![8-(4-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267974.png)
![8-(4-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267976.png)
![8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267977.png)
![8,10-bis(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267979.png)
![8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267980.png)

![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)

